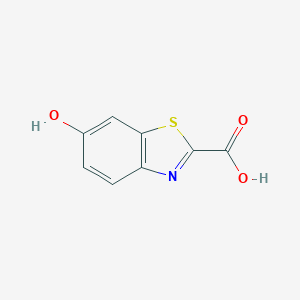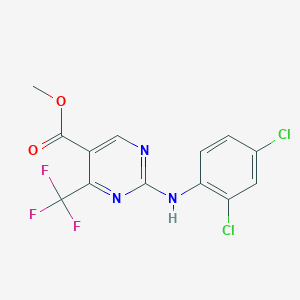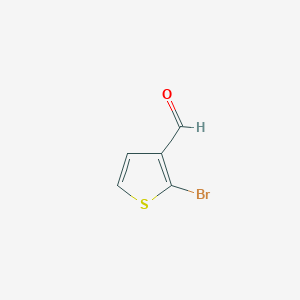![molecular formula C7H14O6 B154779 (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol CAS No. 1824-89-1](/img/structure/B154779.png)
(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucofuranoside, methyl: is a carbohydrate derivative that belongs to the class of organic compounds known as O-glycosyl compounds. It is a methylated form of glucose, specifically a methyl ether of beta-D-glucose. This compound is often used in various biochemical and industrial applications due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Beta-D-Glucofuranoside, methyl can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is then methylated to form the final product . One common method involves using toluene-4-sulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
化学反応の分析
Types of Reactions: Beta-D-Glucofuranoside, methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of glucose, such as glucuronic acid (from oxidation) and glucitol (from reduction).
科学的研究の応用
Beta-D-Glucofuranoside, methyl has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol involves its role as a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol . This hydrolysis is crucial for various biochemical processes, including the breakdown of carbohydrates in metabolic pathways.
類似化合物との比較
- Methyl-beta-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- Methyl-beta-D-thiogalactoside
- Alpha-D-galactopyranoside, methyl
- Alpha-methyl-D-mannopyranoside
Uniqueness: Beta-D-Glucofuranoside, methyl is unique due to its specific configuration and reactivity. Unlike its pyranoside counterparts, the furanoside form has a different ring structure, which can influence its reactivity and interactions with enzymes and other molecules . This makes it particularly useful in studies focused on the structural and functional aspects of carbohydrates.
特性
CAS番号 |
1824-89-1 |
|---|---|
分子式 |
C7H14O6 |
分子量 |
194.18 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChIキー |
ZSQBOIUCEISYSW-NYMZXIIRSA-N |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
正規SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
同義語 |
.beta.-D-Glucofuranoside, methyl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



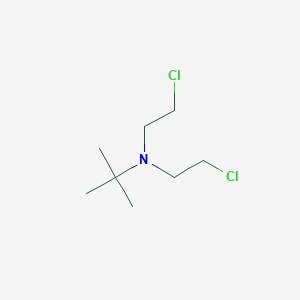
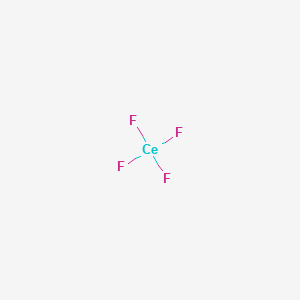
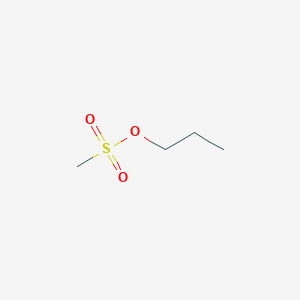
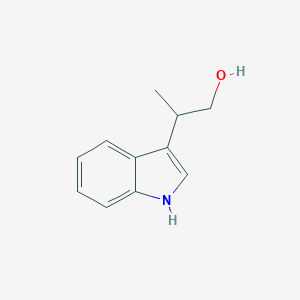
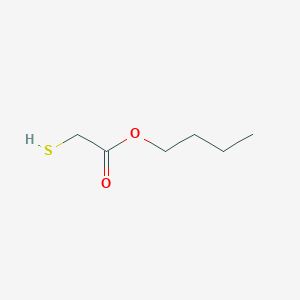
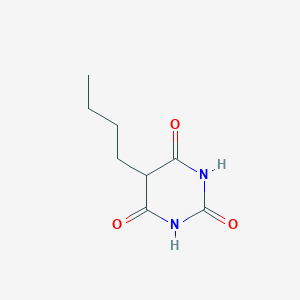
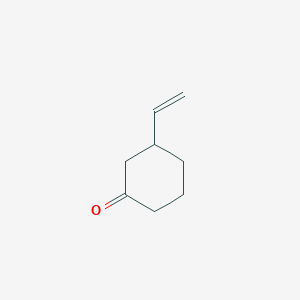

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)
